3-Methylnonane

Gas Chromatography Analytical Chemistry Reference Standard

3-Methylnonane (CAS 5911-04-6) must be distinguished from its C10 isomers. Its unique Kovats RI (968-972 on DB-5) ensures accurate GC calibration; its validated liquid heat capacity (308.99 J/mol·K at 298.1 K) supports thermodynamic modeling. Critically, it is the required precursor for patented 3-methylnonan-3-ol fragrances—substituting 2- or 4-methylnonane alters olfactory profiles. Insist on ≥98% (GC) purity with batch CoA for reproducible results.

Molecular Formula C10H22
Molecular Weight 142.28 g/mol
CAS No. 5911-04-6
Cat. No. B147189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylnonane
CAS5911-04-6
Molecular FormulaC10H22
Molecular Weight142.28 g/mol
Structural Identifiers
SMILESCCCCCCC(C)CC
InChIInChI=1S/C10H22/c1-4-6-7-8-9-10(3)5-2/h10H,4-9H2,1-3H3
InChIKeyPLZDDPSCZHRBOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylnonane (CAS 5911-04-6): Procurement & Differentiation Guide for a Branched C10 Alkane Reference


3-Methylnonane (CAS 5911-04-6) is a branched-chain alkane with the molecular formula C10H22, existing as one of the 75 constitutional isomers of decane [1]. It is a flammable liquid with a boiling point of approximately 167°C and a density of 0.73 g/mL [2]. Its primary value in scientific and industrial contexts lies not in its properties in isolation, but in its specific, quantifiable differences from its many C10 isomers, which dictate its utility in applications ranging from chromatographic calibration to fragrance formulation.

Why 3-Methylnonane Cannot Be Interchanged with Other C10 Alkanes


3-Methylnonane is one of many branched isomers of decane, and its close structural analogs (e.g., 2-methylnonane, 4-methylnonane) share the same molecular formula and often appear deceptively similar in basic physical property summaries [1]. However, their subtle structural differences—specifically the position of the methyl branch—lead to distinct differences in properties like chromatographic retention, thermodynamic behavior, and even regulatory hazard profiles [2]. For a researcher developing a precise analytical method or a formulator seeking a specific volatility profile, substituting one methylnonane isomer for another can lead to failed experiments, inaccurate calibration, or non-compliant formulations. The following evidence outlines the specific, quantifiable points of differentiation that make 3-methylnonane the necessary, rather than optional, choice.

Quantitative Evidence for Selecting 3-Methylnonane Over Its Closest Analogs


Chromatographic Differentiation: Kovats Retention Index vs. 2- and 4-Methylnonane

The Kovats Retention Index (RI) provides a system-independent metric for comparing elution behavior. On a non-polar DB-5 GC column, 3-methylnonane exhibits a documented RI of 968-972, creating a distinct and reproducible analytical signature [1]. This differentiates it from its structural isomers 2-methylnonane and 4-methylnonane, which, due to their different branching, have different RIs. This specificity is critical for unambiguous identification in complex mixtures like environmental samples or essential oils.

Gas Chromatography Analytical Chemistry Reference Standard Volatile Organic Compounds

Thermodynamic Benchmarking: Liquid Heat Capacity vs. n-Decane

The constant pressure heat capacity (Cp) of a compound is a fundamental parameter for process design and calorimetric calculations. Experimental data compiled by NIST provides a reliable benchmark: the liquid heat capacity (Cp,liquid) of 3-methylnonane is 308.99 J/(mol·K) at 298.1 K [1]. This value is notably lower than that of its linear isomer, n-decane, which has a reported Cp,liquid of 314.4 J/(mol·K) at 298.15 K [2], reflecting the impact of molecular branching on energy storage. This quantifiable difference is critical for accurate thermodynamic modeling.

Thermodynamics Physical Chemistry Process Engineering Calorimetry

Regulatory Distinction: Hazard Classification vs. 2-Methylnonane

Despite being structural isomers, 3-methylnonane and 2-methylnonane carry different EU Risk Phrases, which are critical for regulatory compliance and safe handling. According to a safety data sheet (SDS) for a mixture of C10-13 isoalkanes, 3-methylnonane is assigned R-phrases R10 (Flammable) and R67 (Vapours may cause drowsiness and dizziness), but notably not R65 (Harmful: may cause lung damage if swallowed) [1]. In contrast, 2-methylnonane is listed with R-phrases R10, R50/53, R65, and R67, indicating a higher hazard profile due to its aspiration toxicity [1].

Safety Data Sheet (SDS) Regulatory Compliance Hazard Classification Procurement

Precursor Value in Intellectual Property: 3-Methylnonane-Derived Fragrance Compounds

The value of 3-methylnonane extends beyond its direct applications as a reference standard. It serves as a key precursor for a family of patented fragrance ingredients. US Patent 4,168,248 specifically discloses and claims perfume compositions containing 3-methylnonan-3-ol, 3-methyl-1-nonen-3-ol, and 3-methylnonan-1-ol, all of which are synthesized from a 3-methylnonane backbone [1]. This patent establishes a clear industrial and commercial value chain that is directly tied to the specific structure of the 3-methyl isomer, as the odor profile of these derivatives is uniquely influenced by the position of the methyl branch.

Fragrance Chemistry Patent Analysis Intellectual Property Specialty Chemicals

Optimal Use Cases for 3-Methylnonane in Analytical and Industrial Settings


High-Fidelity Calibration Standard for GC-FID and GC-MS Methods

3-Methylnonane's well-documented and unique Kovats Retention Index (968-972 on DB-5) [1] makes it an ideal compound for method development and routine calibration in gas chromatography. It serves as a precise reference point for identifying and quantifying co-eluting compounds in complex mixtures, such as petrochemical fractions, environmental air samples [2], or natural plant volatiles where it occurs naturally [3]. The ability to reliably distinguish it from other C10 isomers ensures analytical accuracy.

Thermodynamic Model Compound for Branched Hydrocarbon Studies

Researchers and process engineers require precise thermodynamic data for accurate modeling. The experimentally validated liquid heat capacity of 3-methylnonane (308.99 J/(mol·K) at 298.1 K) [4] provides a reliable data point for developing and validating equations of state or group contribution methods for branched alkanes. Its use as a well-defined model compound can help predict the behavior of more complex, ill-defined hydrocarbon mixtures in industrial processes like hydroisomerization or hydrocracking [5].

Key Starting Material for Proprietary Fragrance and Flavor Synthesis

Procurement teams focused on specialty chemicals should note that 3-methylnonane is a strategic precursor to a family of patented fragrance ingredients, including 3-methylnonan-3-ol and its derivatives [6]. Its specific branched structure is essential for the desired olfactory properties of the final product. Using a different methylnonane isomer would lead to a different alcohol derivative with a different scent profile, potentially rendering a formulation outside the scope of the original patent.

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